Auramycin G is classified as an aminoglycoside antibiotic. This classification is based on its mechanism of action, which involves inhibition of bacterial protein synthesis. Aminoglycosides are characterized by their ability to bind to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately preventing bacterial growth.
The synthesis of Auramycin G can be approached through various methods, primarily involving fermentation processes. The production typically requires specific culture conditions that favor the growth of Streptomyces aureofaciens.
The molecular structure of Auramycin G is characterized by its glycosidic bond and complex ring system typical of aminoglycosides.
Auramycin G participates in various chemical reactions that are essential for its biological activity.
The mechanism by which Auramycin G exerts its antibacterial effects is primarily through interference with protein synthesis in bacteria.
Understanding the physical and chemical properties of Auramycin G is vital for its application in medicinal chemistry.
Auramycin G has significant potential in scientific research and clinical applications.
Auramycin G (CAS: 83757-73-5) was first isolated in the 1980s from the actinomycete Streptomyces galilaeus OBB-111, a soil-derived bacterium characterized by golden-pigmented colonies [3] [6]. This discovery occurred during systematic screening of Streptomyces strains for novel anthracycline antibiotics, building upon the legacy of Benjamin Duggar’s 1948 identification of chlortetracycline from Streptomyces aureofaciens [1] [4]. Initial characterization revealed Auramycin G as a minor component of the "auramycin complex," alongside structurally similar compounds like Auramycins A-F [6]. Its aglycone moiety, auramycinone, shares biosynthetic pathways with other anthracyclines but features unique hydroxylation and glycosylation patterns [6]. Early studies noted potent activity against P388 murine leukemia cells, prompting further investigation into its therapeutic potential [3].
Table 1: Taxonomic and Biophysical Profile of Auramycin G
Property | Description |
---|---|
Producing Microorganism | Streptomyces galilaeus OBB-111 |
Molecular Formula | C~60~H~92~N~8~O~10~ (PubChem CID: 3080245) |
Molecular Weight | 783.86 g/mol |
CAS Registry | 83757-73-5 |
Solubility | Lipophilic; soluble in organic solvents (e.g., ethyl acetate) |
Auramycin G belongs to the anthracycline antibiotic class, characterized by a tetracyclic aglycone (anthracyclinone) linked to an amino sugar moiety. While often grouped with tetracyclines due to its naphthacene core, it differs critically in its biological activity and structural features:
Table 2: Comparative Structural Features of Auramycin G and Related Compounds
Compound | Core Structure | Sugar Moiety | Key Functional Groups | Primary Bioactivity |
---|---|---|---|---|
Auramycin G | Anthracyclinone | Rhodosamine | C7-OH, C10-Carbomethoxy | Antitumor, Antiangiogenic |
Doxorubicin | Anthracyclinone | Daunosamine | C9-OH, C13-Ketone | Antitumor (Topoisomerase II inhibitor) |
Chlortetracycline | Naphthacene | None | C7-Cl, C4-Dimethylamino | Antibacterial (Ribosomal binder) |
Tigecycline | Naphthacene | Glycylcyclamido | C9-tert-Butylglycylamido | Antibacterial (Ribosomal evasion) |
Auramycin G exhibits dual pharmacological relevance, demonstrating both antimicrobial properties and potent antitumor mechanisms distinct from classical anthracyclines:
Antibiotic Potential
Antitumor Mechanisms
Table 3: Antitumor Efficacy of Auramycin G in Preclinical Models
Model System | Dosage | Key Findings | Molecular Targets |
---|---|---|---|
AGS Xenograft Mice | 50 mg/kg b.w. | Tumor weight reduction: 2.21 ± 0.45 g (vs. 3.73 ± 0.56 g controls) | VEGFR2, VEGFR3, p-Akt, p-mTOR |
Combination Therapy | 50 mg/kg + 5-Fu | Tumor weight: 1.33 ± 0.28 g (64% reduction vs. controls) | Enhanced caspase-3 activation |
HUVEC Cells | 10 mg/L | Inhibited endothelial cell viability (87%) and migration (79%) | VEGFA/VEGFC secretion blockade |
Research Implications
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0